Ethephon

描述

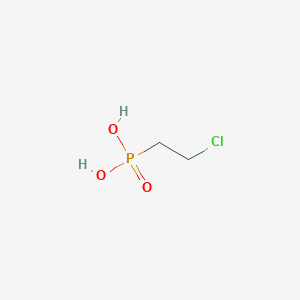

Structure

3D Structure

属性

IUPAC Name |

2-chloroethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024085 | |

| Record name | 2-Cloroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very hygroscopic solid; [Merck Index] Light beige powder; [MSDSonline] | |

| Record name | Ethephon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

265 °C (decomposes) | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in ethylene glycol, propylene glycol; practically insoluble in petroleum ether, VERY SLIGHTLY SOL IN AROMATIC SOLVENTS; VERY SOL IN ALCOHOL, Soluble in short-chain alcohols; sparingly soluble in nonpolar organic solvents; insoluble in kerosene and diesel oil., Readily soluble in methanol, ethanol, isopropanol, acetone, diethyl ether and other polar organic solvents. Sparingly soluble in non-polar organic solvents such as benzene and toluene. Insoluble in kerosene and diesel oil., For more Solubility (Complete) data for ETHEPHON (6 total), please visit the HSDB record page. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 g/cu cm | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], < 7.5X10-8 mm Hg at 20 °C | |

| Record name | Ethephon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene, White waxy solid, White crystalline powder | |

CAS No. |

16672-87-0 | |

| Record name | Ethephon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16672-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethephon [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016672870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cloroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHEPHON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU5R5VQ87S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74-75 °C | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethephon Solutions: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator that functions by releasing ethylene (B1197577), a natural plant hormone.[1][2] Its efficacy and stability are critically dependent on its chemical environment, particularly pH and temperature. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound solutions, offering crucial data and experimental protocols for researchers, scientists, and professionals in drug development who may work with or encounter this compound.

Chemical and Physical Properties

This compound is a white crystalline solid, though it is often commercially available in aqueous formulations. It is a synthetic organophosphorus compound.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₆ClO₃P | [1][2] |

| Molecular Weight | 144.49 g/mol | [2] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 74-75 °C | [1][4] |

| Boiling Point | 265 °C (decomposes) | [4] |

| Density | Approximately 1.2 g/cm³ | [1] |

| pKa₁ | 2.5 | [4] |

| pKa₂ | 7.2 | [1][4] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Highly soluble (1.14 g/mL at 20°C under acidic conditions) | [1] |

| Methanol, Ethanol, Isopropanol, Acetone | Readily soluble | [4] |

| Non-polar organic solvents (e.g., hydrocarbons, ethers) | Sparingly soluble or insoluble | [1][4] |

Stability of this compound Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature.

Effect of pH

This compound is notably stable in acidic environments but undergoes rapid decomposition in neutral to alkaline conditions.[1]

-

Stable Conditions : Aqueous solutions of this compound are stable at a pH below 4.0.[4] Specifically, at a pH of less than or equal to 3, it is stable.[4]

-

Decomposition Conditions : Above pH 4.0, decomposition begins, releasing ethylene gas.[4] This decomposition is accelerated in neutral and alkaline waters.[4] The optimal pH for spray solutions to ensure uptake by plants before decomposition is between 4 and 5.[5]

Table 3: pH-Dependent Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 5 | 25 | 73.5 days | [6] |

| 7 | 25 | 2.4 days | [6] |

| 9 | 25 | 1.0 day | [7] |

Effect of Temperature

Elevated temperatures accelerate the decomposition of this compound.[8] The rate of ethylene evolution from this compound solutions is markedly temperature-dependent.[9]

-

Recommended Storage : To maintain efficacy, this compound should be stored at cool and stable temperatures, with a recommended range of 2-8°C.[10] It should be kept away from direct sunlight and heat sources.[10][11]

-

High-Temperature Instability : At temperatures above 75°C, this compound will decompose. Research has shown that at 79°F (26°C), this compound's effectiveness can be significantly reduced.[12] The optimal temperature for application is generally between 16°C and 29°C.[9]

Decomposition Pathway

Under neutral to alkaline conditions (pH > 4), this compound decomposes abiotically through a base-catalyzed hydrolysis reaction.[1] This process yields three primary products: ethylene (C₂H₄), phosphate (B84403) (H₃PO₄), and chloride ions (Cl⁻).[1][4]

A secondary decomposition pathway can lead to the formation of 2-hydroxyethylphosphonic acid (HEPA), which has been noted as a minor metabolite in soil and is considered toxic to the liver in animals.[6]

Experimental Protocols

Stability Analysis Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound solutions.

Analytical Methodologies

The quantification of this compound and its degradation products is crucial for stability studies. Common analytical techniques include Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

4.2.1. Gas Chromatography (GC) with Headspace Sampling

This method is suitable for the indirect determination of this compound by quantifying the ethylene released upon decomposition.[13]

-

Principle : this compound is decomposed to ethylene under alkaline conditions and high temperatures. The ethylene in the headspace is then analyzed by GC with a Flame Ionization Detector (FID).[13]

-

Sample Preparation :

-

Homogenize the sample matrix.

-

Place a known amount of the sample into a headspace vial.

-

Add an alkaline solution (e.g., pH 12-14) to induce decomposition.[13]

-

Seal the vial and incubate at an elevated temperature to facilitate ethylene release.

-

-

GC Analysis :

-

Inject a known volume of the headspace gas into the GC-FID system.

-

Quantify the ethylene peak area against a calibration curve prepared from this compound standards.[13]

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

This method allows for the direct quantification of the intact this compound molecule and is highly sensitive and specific.[14][15]

-

Principle : this compound is extracted from the sample matrix and analyzed by LC/MS/MS. An isotopically labeled internal standard (e.g., this compound-d4) is often used for accurate quantification.[14][15]

-

Sample Preparation :

-

LC/MS/MS Analysis :

Signaling Pathways

While the primary focus of this guide is the chemical stability of this compound solutions, it is important for drug development professionals to understand its biological mechanism of action. This compound's role as a plant growth regulator is mediated through the ethylene signaling pathway.

Upon absorption into plant tissues, where the pH is typically neutral, this compound decomposes to release ethylene.[1][4] This ethylene then binds to receptors, initiating a signaling cascade that leads to various physiological responses, including fruit ripening, leaf senescence, and flowering.[2][17]

Conclusion

The stability of this compound solutions is a critical factor governing their efficacy and handling. This guide has detailed the key chemical properties of this compound and the profound influence of pH and temperature on its stability. Understanding the decomposition pathways and employing robust analytical methodologies are essential for the accurate assessment of this compound solutions in research and development settings. The provided data and protocols serve as a valuable resource for professionals requiring a comprehensive understanding of this compound's chemical behavior.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 16672-87-0 [m.chemicalbook.com]

- 4. This compound | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tips for improving the efficacy of this compound PGR spray applications - MSU Extension [canr.msu.edu]

- 6. bayer.com [bayer.com]

- 7. fao.org [fao.org]

- 8. pomais.com [pomais.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. hyhpesticide.com [hyhpesticide.com]

- 11. resources.bayer.com.au [resources.bayer.com.au]

- 12. gpnmag.com [gpnmag.com]

- 13. jfda-online.com [jfda-online.com]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. relana-online.de [relana-online.de]

- 17. This compound-Induced Ethylene Enhances Starch Degradation and Sucrose Transport with an Interactive Abscisic Acid-Mediated Manner in Mature Leaves of Oilseed rape (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethephon's Role in Plant Hormone Signaling Pathways: A Technical Guide

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized synthetic plant growth regulator renowned for its capacity to release ethylene (B1197577) gas upon metabolic conversion within plant tissues.[1][2] Ethylene, a primary plant hormone, is a critical modulator of a vast array of physiological processes, including seed germination, fruit ripening, senescence, abscission, and stress responses.[3][4] This technical guide provides an in-depth examination of this compound's mechanism of action, its integration into the canonical ethylene signaling pathway, and its complex crosstalk with other major plant hormone signaling networks. The document summarizes key quantitative data, presents detailed experimental protocols for research applications, and utilizes pathway diagrams to visually articulate the molecular interactions and workflows discussed. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of plant physiology and the application of growth regulators.

Mechanism of Action: From this compound to Ethylene

This compound itself is not biologically active; its function is entirely dependent on its chemical decomposition to ethylene gas within the plant.[5] This process is a pH-dependent hydrolysis reaction.[2] this compound is formulated as a stable aqueous solution at a low pH (typically below 4.0).[6] Upon application and absorption into plant tissues, where the cellular pH is higher (neutral to slightly alkaline), this compound rapidly breaks down.[2][6][7] The decomposition yields ethylene (C₂H₄), phosphate (B84403) (H₃PO₄), and chloride ions (Cl⁻).[7][8] This controlled, internal release of ethylene allows for a more gradual and uniform physiological response compared to external fumigation with ethylene gas.[7]

Caption: Chemical decomposition of this compound within a plant cell.

The Canonical Ethylene Signaling Pathway

The ethylene signal generated from this compound decomposition is perceived and transduced through a well-characterized signaling cascade, primarily elucidated in the model organism Arabidopsis thaliana.[4] The pathway's core components are located on the endoplasmic reticulum (ER) membrane and within the nucleus.[3] In the absence of ethylene, the pathway is constitutively active, repressing ethylene responses. The binding of ethylene deactivates this repression, enabling downstream responses.

Key components of the pathway include:

-

Ethylene Receptors (e.g., ETR1, ERS1): Located on the ER membrane, these receptors actively suppress the ethylene response in the absence of the hormone.[3]

-

CTR1 (Constitutive Triple Response 1): A Raf-like protein kinase that acts as a negative regulator.[4][9] When ethylene is absent, the receptors activate CTR1. CTR1 then phosphorylates EIN2, preventing downstream signaling.[3]

-

EIN2 (Ethylene Insensitive 2): A central positive regulator of the pathway.[10] When CTR1 is active, EIN2 is inactive. When ethylene binds to the receptors and inactivates CTR1, EIN2 is no longer phosphorylated. This leads to the cleavage of EIN2's C-terminal end (EIN2-CEND).[4][9]

-

EIN3/EIL1 (Ethylene Insensitive 3/EIN3-like 1): These are key transcription factors that are normally targeted for degradation in the nucleus.[9]

-

EBF1/2 (EIN3-Binding F-box proteins): These proteins are part of a ubiquitin ligase complex that targets EIN3/EIL1 for proteasomal degradation in the absence of ethylene.[9]

-

ERFs (Ethylene Response Factors): A large family of transcription factors downstream of EIN3/EIL1 that activate the expression of ethylene-responsive genes.[3]

Signaling Cascade:

-

Without Ethylene: Receptors activate CTR1, which phosphorylates and inactivates EIN2. In the nucleus, EIN3/EIL1 are continuously degraded by the EBF1/2 complex. Ethylene response genes are OFF.

-

With Ethylene: Ethylene binds to the receptors, inactivating them. This leads to the deactivation of CTR1.[9] EIN2 is no longer repressed, and its C-terminal portion (EIN2-CEND) is cleaved and translocates to the nucleus.[4] In the nucleus, EIN2-CEND inhibits the degradation of EIN3/EIL1.[4][9] Stabilized EIN3/EIL1 then activate the transcription of ERFs and other target genes, leading to the diverse physiological responses associated with ethylene.[3]

Caption: The canonical ethylene signaling pathway in plants.

This compound's Role in Hormonal Crosstalk

The physiological effects initiated by this compound-derived ethylene are not isolated but are part of a complex regulatory network involving extensive crosstalk with other plant hormones.[11][12] This interplay can be synergistic or antagonistic, depending on the specific hormone, tissue type, and developmental stage.[12]

-

Auxin: Ethylene and auxin often exhibit a synergistic relationship, particularly in processes like root elongation and apical hook formation.[12] Ethylene can influence auxin transport by modulating the expression of auxin transport genes such as AUX1 and PINs.[11] Conversely, high concentrations of auxin can stimulate ethylene biosynthesis, creating a feedback loop that co-regulates growth.[13]

-

Abscisic Acid (ABA): The interaction between ethylene and ABA is often synergistic, especially in response to stress and during processes like leaf senescence and fruit ripening.[14][15] this compound treatment has been shown to significantly increase endogenous ABA levels by upregulating ABA synthesis genes (e.g., NCED3).[14] This ethylene-induced ABA accumulation can, in turn, promote starch degradation and sugar transport.[14]

-

Gibberellins (GA): Ethylene and GA often act antagonistically in regulating processes like stem elongation.[16] However, they can also work synergistically, for example, in promoting the elongation of deep-water rice internodes.[16] Ethylene can increase a tissue's sensitivity to GA, partly by reducing the levels of ABA, a known GA antagonist.[16]

-

Cytokinins (CK): Cytokinins can induce ethylene biosynthesis by stabilizing the ACS protein, a key enzyme in the ethylene production pathway.[17] This interaction is crucial in processes like primary root growth.

Caption: Crosstalk between Ethylene and other major plant hormones.

Quantitative Effects of this compound Application

The application of this compound leads to measurable, dose-dependent changes in plant physiology. These effects are leveraged in agriculture to control growth, flowering, and ripening.[1][18]

Table 1: Effects of this compound on Vegetative Growth and Flowering

This table summarizes the quantitative impact of various this compound concentrations on plant morphology and reproductive development.

| Plant Species | Parameter | This compound Concentration | Result | Reference(s) |

| Watermelon (Citrullus lanatus) | Plant Height | 400 ppm | 280.1 cm (minimum) vs. 307.1 cm (control) | [19] |

| Female Flowers | 200 ppm | 15.25 per plant (maximum) | [19] | |

| Male Flowers | 400 ppm | 150.00 per plant (minimum) vs. 166.50 (control) | [19] | |

| Yield | 200 ppm | 25.12 t/ha (maximum) vs. 19.1 t/ha (control) | [19] | |

| Peach (Prunus persica) | Bloom Delay | Varies (Fall Application) | Effective delay in spring blooming time | [20] |

Table 2: Effects of this compound on Fruit Ripening and Quality

This table details the influence of this compound on key biochemical and physical parameters associated with fruit maturation.

| Fruit Species | Parameter | This compound Concentration | Result | Reference(s) |

| Banana (Musa sp.) | Fruit Length | 800 ppm | 10.67 cm (maximum) | [21] |

| Fruit Weight | 800 ppm | 63.26 g (maximum) | [21] | |

| Total Soluble Solids (TSS) at 5 days | 600 ppm | 23.27 °Brix (maximum) | [21] | |

| Chili Pepper (Capsicum sp.) | Total Chlorophyll | Single Treatment | Significant decrease vs. control | [22] |

| Capsanthin | Single Treatment | Significant increase vs. control | [22] | |

| Total Capsaicin | Single Treatment | Significant increase vs. control | [22] | |

| This compound Residue (after 5 days) | Single Treatment | < 21.18 mg/kg (below 50 mg/kg limit) | [22] |

Table 3: this compound-Induced Changes in Endogenous Hormone Levels

This table presents data on how exogenous this compound application alters the concentration of endogenous hormones, illustrating hormonal crosstalk.

| Plant Species | Treatment | Measured Hormone | Fold Change vs. Control | Reference(s) |

| Oilseed Rape (Brassica napus) | This compound Foliar Spray | Abscisic Acid (ABA) | + 7.4-fold | [14] |

| Jasmonic Acid (JA) | - 70.3% (0.3-fold) | [14] | ||

| Strawberry (Fragaria x ananassa) | This compound Treatment | Abscisic Acid (ABA) | + 1.21-fold (by day 8) | [23] |

Key Experimental Protocols

Accurate and reproducible experimental design is crucial for studying the effects of this compound. The following sections detail methodologies for its application and the subsequent analysis of its primary product, ethylene.

Protocol 6.1: this compound Application for Experimental Studies

Objective: To apply this compound to plant tissues in a controlled manner to study its physiological or molecular effects.

Materials:

-

This compound stock solution (e.g., commercial formulations like Ethrel®)

-

Distilled water

-

pH meter and buffers

-

Surfactant (e.g., Tween-20) to improve leaf wetting

-

Spray bottles or micropipettes

-

Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

-

Preparation of Working Solution:

-

Calculate the required volume of this compound stock to achieve the desired final concentration (e.g., 100-1000 ppm).

-

In a fume hood, dilute the stock solution in distilled water to the final volume.

-

Add a non-ionic surfactant (e.g., 0.05-0.1% v/v Tween-20) to the solution to ensure even coverage on plant surfaces.

-

Crucially, do not buffer the solution. The acidic nature of the commercial formulation ensures stability; buffering to a higher pH would cause premature ethylene release.[6][24]

-

-

Application:

-

Foliar Spray: For whole-plant or systemic studies, apply the solution as a fine mist to the plant foliage until runoff. Ensure both adaxial and abaxial leaf surfaces are covered. Treat control plants with a solution containing only water and surfactant.[14][19]

-

Direct Application: For localized studies (e.g., on a single fruit or leaf), apply a known volume of the this compound solution directly to the tissue surface using a micropipette.

-

-

Post-Application:

-

Place treated plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity.

-

To avoid cross-contamination, ensure adequate spacing and ventilation between different treatment groups, as ethylene is a volatile gas.

-

Harvest tissues for analysis at specified time points post-application.

-

Protocol 6.2: Quantification of Ethylene Production using Gas Chromatography (GC)

Objective: To measure the rate of ethylene evolution from plant tissues treated with this compound. This protocol is adapted from methods described for various plant tissues.[25][26][27]

Materials:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Photoionization Detector (PID).[27]

-

GC column suitable for separating light hydrocarbons (e.g., TG-BOND Q+).[25]

-

Carrier gas (Helium or Nitrogen).[25]

-

Certified ethylene gas standard for calibration.[25]

-

Airtight glass vials or containers with septa.

-

Gas-tight syringes for headspace sampling.

Procedure:

-

Sample Incubation:

-

Excise the plant tissue of interest (e.g., leaf disc, fruit slice, whole seedling) and record its fresh weight.

-

Place the tissue into an airtight glass vial of a known volume. The vial size should be appropriate for the tissue to ensure adequate headspace for sampling.[25]

-

Seal the vial immediately with a cap containing a rubber septum.

-

Allow the sample to equilibrate for a short period (e.g., 10 minutes) to dissipate any wound-induced ethylene before starting the measurement period.[25]

-

Incubate the sealed vials under controlled temperature and light conditions for a precise duration (e.g., 1-3 hours).[25]

-

-

Headspace Sampling:

-

At the end of the incubation period, use a gas-tight syringe to withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial through the septum.

-

-

GC Analysis:

-

Immediately inject the gas sample into the GC injection port.

-

Run the GC program with pre-determined parameters for oven temperature, gas flow rates, and detector settings optimized for ethylene detection.

-

-

Quantification:

-

Identify the ethylene peak in the chromatogram based on the retention time determined from the ethylene standard.

-

Calculate the concentration of ethylene in the sample by comparing the peak area or height to a standard curve generated by injecting known concentrations of the certified ethylene gas.[25]

-

Express the ethylene production rate as volume per unit of fresh weight per unit of time (e.g., nL g⁻¹ h⁻¹).

-

Caption: Workflow for ethylene quantification via Gas Chromatography.

Protocol 6.3: Analysis of this compound-Induced Gene Expression

Objective: To determine the effect of this compound on the transcript levels of genes within the ethylene signaling and other hormonal pathways.

Materials:

-

Plant tissue from control and this compound-treated samples

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., ERFs, NCED3) and reference genes

-

Real-time PCR system

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest plant tissues at desired time points after this compound treatment and immediately freeze in liquid nitrogen to halt biological activity.

-

Extract total RNA from the tissue using a suitable commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Include primers for one or more stably expressed reference (housekeeping) genes for data normalization.

-

Run the reactions in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene(s) (ΔCt).

-

Calculate the relative gene expression changes between this compound-treated and control samples using a method such as the 2-ΔΔCt formula. The results will show the fold-change in gene expression induced by this compound.[14]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses [mdpi.com]

- 4. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 5. This compound | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manufacturer of plant growth regulators, this compound [quanfengagro.com]

- 7. pomais.com [pomais.com]

- 8. This compound in focus - Eurofins Scientific [eurofins.de]

- 9. portlandpress.com [portlandpress.com]

- 10. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethylene and Hormonal Cross Talk in Vegetative Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-Induced Ethylene Enhances Starch Degradation and Sucrose Transport with an Interactive Abscisic Acid-Mediated Manner in Mature Leaves of Oilseed rape (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethylene Is Crucial in Abscisic Acid-Mediated Modulation of Seed Vigor, Growth, and Photosynthesis of Salt-Treated Mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]

- 17. researchgate.net [researchgate.net]

- 18. pomais.com [pomais.com]

- 19. Efficacy of this compound Doses on Vegetative and Reproductive Attributes of Watermelon [(Citrullus lanatus (Thunb.) Matsum. & Nakai] | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 20. Ethylene-based plant growth regulators (PGRs) for mitigating spring frost injuries in stone fruit species | Virginia Agricultural Research and Extension Centers | Virginia Tech [arec.vaes.vt.edu]

- 21. researchgate.net [researchgate.net]

- 22. Effects of this compound on this compound residue and quality properties of chili pepper during pre-harvest ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Ethylene preparation and its application to physiological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jfda-online.com [jfda-online.com]

- 27. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and structure of (2-Chloroethyl)phosphonic acid

An In-depth Technical Guide to (2-Chloroethyl)phosphonic Acid

Introduction

(2-Chloroethyl)phosphonic acid, commonly known as ethephon, is a widely utilized plant growth regulator.[1][2][3] It is an organophosphorus compound that, upon metabolism within the plant, releases ethylene (B1197577), a key phytohormone involved in various physiological processes such as fruit ripening, senescence, and stress responses.[1][2][4] This guide provides a comprehensive overview of its molecular characteristics, synthesis, mechanism of action, and relevant experimental protocols for its analysis.

Molecular Formula and Structure

The fundamental chemical identity of (2-Chloroethyl)phosphonic acid is defined by its molecular formula and structure.

-

IUPAC Name: (2-Chloroethyl)phosphonic acid[2]

The structure consists of a phosphonic acid group attached to a 2-chloroethyl substituent.[1]

Caption: Chemical structure of (2-Chloroethyl)phosphonic acid.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Chloroethyl)phosphonic acid is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White solid or powder | [2][7] |

| Melting Point | 74 °C (165 °F; 347 K) | [2] |

| Density | 1.409 g/cm³ | [2] |

| Solubility in Water | 123.9 g/100 mL (at 23 °C) | [2] |

| Stability | Stable in aqueous solutions below pH 4 | [8] |

Synthesis

The commercial synthesis of (2-Chloroethyl)phosphonic acid typically involves a multi-step process. A common method is the acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate.[1][9] This intermediate is prepared via the Michaelis-Arbuzov rearrangement of tris(2-chloroethyl)phosphite.[9]

Caption: Simplified synthesis pathway for (2-Chloroethyl)phosphonic acid.

An alternative laboratory synthesis involves the reaction between triisopropylphosphite and 1-bromo-2-chloroethane (B52838) to form diisopropyl-2-chloroethyl-phosphonate, which is then hydrolyzed.[9]

Mechanism of Action in Plants

(2-Chloroethyl)phosphonic acid acts as a plant growth regulator by releasing ethylene within the plant tissues.[1][2] The compound is stable in acidic aqueous solutions but decomposes at a pH above 4.0, which is typical of plant cell cytoplasm.[8] This decomposition releases ethylene, chloride, and phosphate (B84403) ions.[8] The released ethylene then initiates a signaling cascade that influences various aspects of plant growth and development.

The ethylene signaling pathway is a well-characterized process in plants. In the absence of ethylene, ethylene receptors, which are negative regulators of the pathway, activate a protein kinase called CTR1 (Constitutive Triple Response 1).[4] CTR1, in turn, represses the downstream signaling component EIN2 (Ethylene Insensitive 2). When ethylene is present, it binds to and inactivates the receptors, which leads to the deactivation of CTR1.[4] This relieves the repression of EIN2, allowing its C-terminal portion to be cleaved and translocated to the nucleus. In the nucleus, it activates transcription factors such as EIN3 (Ethylene Insensitive 3), which regulate the expression of ethylene-responsive genes.[4][10]

Caption: Ethylene signaling pathway in plants.

Experimental Protocols

Analysis of (2-Chloroethyl)phosphonic Acid Residues in Fruits and Vegetables by GC/MS

This protocol outlines a method for the determination of (2-Chloroethyl)phosphonic acid and its metabolite, vinylphosphonic acid, in fruit samples.

1. Sample Preparation and Extraction:

-

Homogenize approximately 500 g of the sample. For samples with low water content, rehydration may be necessary.[11][12]

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add 100 mL of acetone (B3395972) and mix thoroughly.

-

Centrifuge the mixture (e.g., at 7400g for 20 minutes at 4 °C).[11]

-

Collect the supernatant. Repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate the acetone using a rotary evaporator.

-

Dilute the remaining aqueous extract with distilled water.[11]

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition an aminopropyl (NH₂) SPE column with methanol, followed by acetic acid solutions.[11]

-

Load the aqueous extract onto the column.

-

Wash the column with methanol.

-

Elute the analyte with 1% trifluoroacetic acid (TFA) in methanol.[11]

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization and GC/MS Analysis:

-

Reconstitute the dried residue in an ether solution containing diazomethane (B1218177) for methylation of the analytes.[13]

-

Analyze the derivatized sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

-

Quantify the concentration based on a calibration curve prepared from derivatized standards.[11]

Quantification of (2-Chloroethyl)phosphonic Acid in Latex Stimulants by Headspace GC-FID

This method is used to determine the active ingredient content in commercial latex stimulant formulations.

1. Sample and Standard Preparation:

-

Prepare a series of standard solutions of (2-Chloroethyl)phosphonic acid at known concentrations (e.g., 0.2% to 5.0%).[14]

-

For each standard and sample, place a precise volume (e.g., 0.1 mL) into a headspace vial.[14]

-

Add an equal volume of 2.5 M sodium hydroxide (B78521) (NaOH) to each vial to induce the decomposition of (2-Chloroethyl)phosphonic acid into ethylene.[14]

-

Immediately seal the vials and vortex to ensure complete mixing.

2. Headspace Gas Chromatography Analysis:

-

Incubate the vials in a headspace oven at a controlled temperature (e.g., 70 °C for 25 minutes) to allow for the complete evolution of ethylene into the headspace.[14]

-

Automatically inject a portion of the headspace gas into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Separate the ethylene from other volatile components on a suitable capillary column.

3. Quantification:

-

Construct a calibration curve by plotting the peak area of ethylene against the corresponding concentration of the (2-Chloroethyl)phosphonic acid standards.[14]

-

Determine the concentration of (2-Chloroethyl)phosphonic acid in the samples by comparing their ethylene peak areas to the calibration curve.

Applications in Research and Industry

(2-Chloroethyl)phosphonic acid is a valuable tool for both agricultural production and scientific research.

-

Agriculture: It is widely used to promote fruit ripening in crops such as tomatoes, apples, and pineapples.[1][3][7] It is also used to induce flowering, enhance latex flow in rubber trees, and facilitate harvesting by promoting fruit abscission.[3][9][15]

-

Research: In plant biology, it serves as a reliable source of ethylene for studying ethylene-mediated physiological processes, including growth, development, and stress responses.[4][16] Its use allows for controlled experiments on the effects of ethylene without the need for specialized gas handling equipment.[16]

Conclusion

(2-Chloroethyl)phosphonic acid is a compound of significant importance in agriculture and plant science. Its utility stems from its ability to controllably release ethylene within plant tissues, thereby allowing for the manipulation of various physiological processes. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective and safe application. The analytical methods detailed in this guide provide a framework for its quantification and residue analysis, ensuring its responsible use in various applications.

References

- 1. This compound | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gba-group.com [gba-group.com]

- 4. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonic acid, (2-chloroethyl)- [webbook.nist.gov]

- 6. Phosphonic acid, (2-chloroethyl)- [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. Determination of 2-chloroethylphosphonic acid and its intermediate vinylphosphonic acid from artificially ripened sapota fruit by modified dispersive solid-phase extraction cleanup and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijafp.org [ijafp.org]

- 15. researchgate.net [researchgate.net]

- 16. Utilizing the Ethylene-releasing Compound, 2-Chloroethylphosphonic Acid, as a Tool to Study Ethylene Response in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathway and Byproducts of Ethephon in Soil

Introduction

Ethephon, (2-chloroethyl)phosphonic acid, is a widely utilized systemic plant growth regulator.[1][2] Its primary function is to release ethylene (B1197577), a natural plant hormone, upon absorption into plant tissues, which influences various physiological processes including ripening, maturation, and flowering.[1][2] Given its direct application to crops and potential deposition onto soil, understanding its environmental fate, particularly its degradation pathways and the formation of byproducts in the soil matrix, is critical for environmental risk assessment and ensuring agricultural sustainability. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and resultant metabolites of this compound in soil, intended for researchers and environmental scientists.

Primary Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process influenced by biotic and abiotic factors, primarily soil pH and microbial activity. The principal transformation is the decomposition of the parent molecule into ethylene gas.[1][3][4][5] This process is significantly faster in neutral to alkaline conditions.[3][5]

Aerobic Degradation: Under aerobic conditions, the primary degradation pathway for this compound involves its breakdown into ethylene and the formation of non-extractable soil residues.[3][4] Significant mineralization to carbon dioxide has also been observed.[3][4] A minor metabolite, (2-hydroxyethyl) phosphonic acid (HEPA), is also formed in this pathway.[3]

Anaerobic Degradation: In anaerobic environments, the degradation of this compound is rapid.[3][4] The dominant pathway leads to the formation of ethylene, which can account for up to 94% of the applied substance.[3][4] HEPA is also detected as a minor metabolite under these conditions.[3]

Photolysis: Photodegradation on the soil surface plays a minor role in the overall dissipation of this compound.[1][3] However, irradiation can enhance the formation of HEPA, which can become a major metabolite under such conditions.[3][4]

Degradation Byproducts

The environmental fate of this compound is characterized by its transformation into several key byproducts:

-

Ethylene (C₂H₄): This is the primary and most significant degradation product under both aerobic and anaerobic conditions.[1][3][4][5] As a volatile gas and a natural plant hormone, it dissipates from the soil into the atmosphere.

-

(2-hydroxyethyl) phosphonic acid (HEPA): This is typically a minor metabolite in soil.[3][5] However, its formation can be more significant under photolytic conditions, where it can be classified as a major byproduct.[3][4]

-

Non-Extractable Residues (NER): A substantial portion of this compound carbon can become incorporated into the soil organic matter, forming residues that cannot be removed by conventional extraction methods.[3][4]

-

Carbon Dioxide (CO₂): Under aerobic conditions, microbial activity can lead to the complete mineralization of this compound, resulting in the formation of CO₂.[3][4]

Quantitative Degradation Kinetics

The rate of this compound degradation and the quantity of byproducts formed are crucial for environmental modeling and risk assessment. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-Life (DT50) of this compound and HEPA in Soil

| Compound | Condition | Soil Type | DT50 (Days) | Reference |

| This compound | Aerobic Lab | Various | 2.7 - 38 | [1] |

| Aerobic Lab | Sandy Loam | 7.5 | [5][6] | |

| Aerobic Lab | Worst-case for modeling | 72.1 | [3] | |

| Field Studies | Various | 6.8 - 25 | [1][6] | |

| Anaerobic Lab | Flooded Silt Loam | 5.3 | [5][6] | |

| HEPA | Aerobic Lab | Worst-case for modeling | 1.9 | [3] |

Table 2: Formation of this compound Degradation Byproducts in Soil (% of Applied Radioactivity - AR)

| Condition | Byproduct | Maximum Formation (% AR) | Reference |

| Aerobic | Ethylene | 62 - 91% | [3][4] |

| Non-Extractable Residues | 11 - 60% | [3][4] | |

| Carbon Dioxide | 5.7 - 22.3% | [3][4] | |

| HEPA | < 7% | [3] | |

| Anaerobic | Ethylene | up to 94% | [3][4] |

| HEPA | < 4% | [3] | |

| Photolysis | HEPA (irradiated) | 10.6% | [3][4] |

| Ethylene | 12% | [3] | |

| Carbon Dioxide | 6% | [3] |

Experimental Methodologies

Standardized protocols are essential for studying the environmental fate of agrochemicals. Below are outlines of key experimental procedures for this compound degradation studies.

Aerobic Soil Metabolism Study Protocol

This protocol is designed to determine the rate and pathway of this compound degradation in soil under controlled aerobic laboratory conditions.

Detailed Steps:

-

Soil Collection and Preparation: Collect fresh soil, remove debris, and sieve. Adjust soil moisture to a specified level (e.g., pF2 or 40-60% maximum water holding capacity).

-

Treatment: Treat soil samples with a solution of radiolabeled (e.g., ¹⁴C) this compound at a concentration relevant to agricultural use.

-

Incubation: Place the treated soil in incubation vessels (biometers) that allow for a continuous flow of humidified, CO₂-free air. Incubate in the dark at a constant temperature (e.g., 20°C).[1][4]

-

Volatile Trapping: Pass the effluent air through a series of traps to capture volatile degradation products. Typically, ethylene glycol is used for ethylene and potassium hydroxide (B78521) or sodium hydroxide for ¹⁴CO₂.[4]

-

Sampling: Sacrifice replicate incubation vessels at predetermined time intervals.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent, such as acidified water.[7][8] Analyze the extracts, soil-bound residues, and trapping solutions using Liquid Scintillation Counting (LSC) to quantify radioactivity and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to identify and quantify this compound and its metabolite, HEPA.[7][8]

Analytical Method for this compound and HEPA Residues

This method details the extraction and quantification of this compound and HEPA from soil samples using LC/MS/MS, a highly sensitive and specific technique.

Detailed Steps:

-

Sample Preparation: Weigh approximately 20 g of the soil sample into a microwave extraction vessel.[8] For quality control, fortify blank soil samples with known amounts of this compound and HEPA standards.

-

Extraction: Add 40 mL of 0.7% phosphoric acid in water to the sample.[8] Perform microwave-assisted extraction for approximately 3 minutes at 250 W.[7][8]

-

Internal Standard Addition: After extraction, add a known amount of an isotopically labeled internal standard (e.g., this compound-d₄) to all samples, controls, and calibration standards to correct for matrix effects and instrument variability.[7]

-

Clarification: Transfer an aliquot of the extract into a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm) to pellet fine soil particles.[7][8]

-

LC/MS/MS Analysis: Transfer the supernatant into an autosampler vial. Inject the sample into an LC/MS/MS system equipped with a suitable column (e.g., C18) and operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent ion to daughter ion transitions for this compound, HEPA, and the internal standard.[8]

Conclusion

This compound exhibits low to moderate persistence in soil environments.[4][9] Its degradation is relatively rapid, particularly under anaerobic and neutral-to-alkaline aerobic conditions. The primary degradation pathway leads to the formation of ethylene gas, with minor contributions from mineralization to CO₂ and the formation of the metabolite HEPA. A significant portion of the parent compound can become bound to the soil matrix as non-extractable residues. The methodologies outlined provide a robust framework for accurately assessing the environmental behavior of this compound in diverse soil systems.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. bayer.com [bayer.com]

- 4. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethrel (2.5%Ec, 5%Ec) , this compound for Plant Growth [rayfull.net]

- 6. This compound | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. This compound [sitem.herts.ac.uk]

The Role of Ethephon in Inducing Plant Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, an organophosphorus compound, serves as a widely utilized plant growth regulator due to its ability to release ethylene (B1197577) gas upon metabolism within plant tissues.[1][2] Ethylene, a key phytohormone, plays a pivotal role in a multitude of physiological processes, including growth, development, fruit ripening, and critically, in mediating responses to both biotic and abiotic stresses.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms by which this compound induces stress responses in plants. It details the underlying signaling pathways, summarizes quantitative data on its effects, and provides comprehensive experimental protocols for its application and the subsequent measurement of stress markers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the stress-inducing properties of this compound for agricultural and biotechnological advancements.

Introduction: this compound as an Ethylene-Releasing Compound

This compound, chemically known as (2-chloroethyl)phosphonic acid, is a synthetic compound that, once absorbed by a plant, is metabolized to release ethylene, a gaseous plant hormone.[1][2] This controlled release of ethylene allows for the manipulation of various plant processes.[1][2] While extensively used in agriculture to promote fruit ripening, flowering, and leaf abscission, this compound's role in inducing plant stress responses is a critical area of research.[1][6][7] Understanding how this compound-induced ethylene triggers stress signaling pathways can lead to the development of strategies to enhance plant tolerance to adverse environmental conditions.

Mechanism of Action: The Ethylene Signaling Pathway

The physiological effects of this compound are mediated through the ethylene signaling pathway. This pathway is a complex cascade of events that translates the ethylene signal into a cellular response.

In the absence of ethylene:

-

Ethylene receptors, located on the endoplasmic reticulum (ER) membrane, are active.[4]

-

These active receptors interact with and activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein, a Raf-like kinase.[3][4][8]

-

CTR1 then phosphorylates and inactivates ETHYLENE INSENSITIVE 2 (EIN2), a central positive regulator of the pathway, preventing downstream signaling.[3][4][5]

In the presence of ethylene (released from this compound):

-

This inactivation leads to the deactivation of CTR1.[3][5][8]

-

The C-terminal portion of the now active EIN2 is cleaved and translocates to the nucleus.[3]

-

In the nucleus, the EIN2 C-terminal fragment stabilizes the transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1).[3][4]

-

EIN3/EIL1 then activate the transcription of Ethylene Response Factors (ERFs), which in turn regulate the expression of a wide array of stress-responsive genes.[4][9]

This compound-Induced Stress Responses

The activation of the ethylene signaling pathway by this compound triggers a wide range of physiological and molecular responses that are characteristic of plant stress. These can be broadly categorized into abiotic and biotic stress responses.

Abiotic Stress Responses

This compound application has been shown to modulate plant responses to various abiotic stressors.

-

Drought and Salinity Stress: Ethylene signaling can have both positive and negative effects on drought and salt tolerance, depending on the plant species, developmental stage, and stress severity.[10] In some cases, this compound-induced ethylene can enhance tolerance by promoting the accumulation of osmolytes like proline and activating antioxidant defense systems.[11][12]

-

Temperature Stress: this compound treatment can induce thermotolerance by affecting the expression of stress-related proteins that maintain cellular integrity.[13] It can also improve cold resistance in some plant species.[9][14]

-

Oxidative Stress: A common consequence of many abiotic stresses is the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[13][15] this compound-induced ethylene signaling can modulate the activity of antioxidant enzymes, thereby influencing the plant's ability to cope with oxidative damage.[11][13]

Biotic Stress Responses

Ethylene is a critical signaling molecule in plant defense against pathogens and herbivores. This compound application can prime or directly induce defense responses.

-

Pathogen Defense: Ethylene signaling is integral to the plant's immune system. It can trigger the production of pathogenesis-related (PR) proteins, reinforce cell walls, and induce programmed cell death to limit pathogen spread.

-

Herbivore Defense: Ethylene can interact with other defense-related hormones like jasmonic acid to regulate the production of anti-herbivore compounds.

Quantitative Data on this compound-Induced Stress Responses

The following tables summarize quantitative data from various studies on the effects of this compound application on plant stress markers.

Table 1: Effect of this compound on Plant Growth Parameters under Nickel (Ni) Stress in Brassica juncea

| Treatment | Plant Dry Mass ( g/plant ) at 60 DAS | Relative Growth Rate (RGR) at 60 DAS |

| Control | 5.8 | 0.048 |

| Ni (200 mg/kg) | 3.75 | 0.038 |

| This compound (200 µl/l) | 6.5 | 0.052 |

| Ni + this compound | 4.8 | 0.043 |

Source: Adapted from Khan et al., 2020.[11]

Table 2: Effect of this compound on Nutrient Content under Nickel (Ni) Stress in Brassica juncea at 60 DAS

| Treatment | Nitrogen (%) | Phosphorus (%) | Potassium (%) | Calcium (%) |

| Control | 2.5 | 0.45 | 1.8 | 1.2 |

| Ni (200 mg/kg) | 1.4 | 0.29 | 0.89 | 0.78 |

| This compound (200 µl/l) | 2.8 | 0.49 | 2.1 | 1.4 |

| Ni + this compound | 2.1 | 0.38 | 1.5 | 1.1 |

Source: Adapted from Khan et al., 2020.[11]

Table 3: this compound-Induced Changes in Gene Expression in Brassica napus Mature Leaves

| This compound Concentration (ppm) | Endogenous Ethylene (nmol g⁻¹ FW h⁻¹) | SAG12 Relative Expression | CAB Relative Expression |

| 0 (Control) | 1.2 | 1.0 | 1.0 |

| 50 | 1.8 | 2.5 | 0.4 |

| 75 | 2.0 | 3.2 | 0.2 |

Source: Adapted from Mosa et al., 2017.[16]

Experimental Protocols

Protocol for this compound Application

This protocol provides a general guideline for the application of this compound to induce stress responses in plants. It is crucial to optimize the concentration and application method for the specific plant species and experimental objectives.

Materials:

-

This compound stock solution (e.g., 40% w/v)

-

Distilled water

-

Surfactant (e.g., Tween 20)

-

Spray bottle or appropriate application equipment

-

Personal protective equipment (gloves, goggles, lab coat)

Procedure:

-

Preparation of this compound Solution:

-

Calculate the required volume of this compound stock solution to achieve the desired final concentration (e.g., 100-500 ppm).

-

In a clean container, add the calculated volume of this compound stock solution to a known volume of distilled water.

-

Add a surfactant (e.g., 0.05% v/v Tween 20) to improve the spreading and absorption of the solution on the plant surface.

-

Mix the solution thoroughly.

-

-

Application:

-

Apply the this compound solution to the plants using a fine mist sprayer, ensuring uniform coverage of the foliage.

-

For soil drench applications, apply a known volume of the solution to the soil around the base of the plant.

-

Treat a control group of plants with a solution containing only distilled water and the surfactant.

-

-

Post-Application Care:

-

Maintain the plants under controlled environmental conditions (temperature, light, humidity) as required for the experiment.

-

Avoid watering the foliage immediately after application to allow for sufficient absorption.

-

Protocol for Measurement of Stress Markers

Hydrogen Peroxide (H₂O₂) Assay:

-

Homogenize 0.5 g of plant tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA) on ice.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

-

Measure the absorbance at 390 nm.

-

Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

Superoxide Radical (O₂⁻) Assay:

-

Homogenize 0.5 g of plant tissue in 3 mL of 65 mM potassium phosphate buffer (pH 7.8) on ice.

-

Centrifuge at 5,000 x g for 10 minutes at 4°C.

-

Mix 1 mL of the supernatant with 0.9 mL of 65 mM potassium phosphate buffer (pH 7.8) and 0.1 mL of 10 mM hydroxylamine (B1172632) hydrochloride.

-

Incubate at 25°C for 20 minutes.

-

Add 1 mL of 17 mM sulfanilamide (B372717) and 1 mL of 7 mM α-naphthylamine.

-

Incubate at 25°C for 20 minutes.

-

Measure the absorbance at 530 nm.

-

Calculate the O₂⁻ production rate using a standard curve prepared with known concentrations of NaNO₂.

Superoxide Dismutase (SOD) Activity Assay:

-

Prepare the enzyme extract as described for the O₂⁻ assay.

-

The assay mixture contains 1.5 mL of 50 mM potassium phosphate buffer (pH 7.8), 0.2 mL of 130 mM methionine, 0.1 mL of 750 µM nitroblue tetrazolium (NBT), 0.1 mL of 100 µM EDTA-Na₂, 0.1 mL of enzyme extract, and 0.1 mL of 20 µM riboflavin.

-

Illuminate the reaction mixture for 15 minutes.

-

Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Catalase (CAT) Activity Assay:

-

Prepare the enzyme extract as described for the O₂⁻ assay.

-

The assay mixture contains 2.5 mL of 50 mM potassium phosphate buffer (pH 7.0) with 10 mM H₂O₂.

-

Initiate the reaction by adding 0.5 mL of the enzyme extract.

-

Measure the decrease in absorbance at 240 nm for 1 minute.

-

Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Conclusion

This compound serves as a powerful tool for inducing and studying plant stress responses. By releasing ethylene, it activates a well-defined signaling pathway that leads to a cascade of physiological and molecular changes, ultimately influencing a plant's ability to withstand various biotic and abiotic challenges. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to design and execute experiments aimed at further elucidating the intricate role of ethylene in plant stress physiology. A deeper understanding of these mechanisms holds significant promise for the development of novel strategies to enhance crop resilience and productivity in the face of a changing global climate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pomais.com [pomais.com]

- 3. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-Induced Ethylene Enhances Protein Degradation in Source Leaves, but Its High Endogenous Level Inhibits the Development of Regenerative Organs in Brassica napus [mdpi.com]

- 7. Plant Growth Promoter- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [cy.plant-growth-regulator.com]

- 8. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of Ethylene Biosynthesis Genes in the Regulation of Salt Stress and Drought Stress Tolerance in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound mitigates nickel stress by modulating antioxidant system, glyoxalase system and proline metabolism in Indian mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethylene Signaling under Stressful Environments: Analyzing Collaborative Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome Analysis Revealed a Positive Role of this compound on Chlorophyll Metabolism of Zoysia japonica under Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound-Induced Ethylene Enhances Protein Degradation in Source Leaves, but Its High Endogenous Level Inhibits the Development of Regenerative Organs in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

Ethephon's Impact on Gene Expression: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Ethephon, an ethylene-releasing agent, is a potent modulator of gene expression in plant model organisms. Its application triggers a cascade of transcriptional changes that influence a wide array of biological processes, including growth, development, stress responses, and senescence. This technical guide provides an in-depth overview of the effects of this compound on gene expression, with a focus on plant-based model organisms. It includes a summary of quantitative gene expression data, detailed experimental protocols for transcriptomic analysis, and visualizations of the key signaling pathways and experimental workflows. While the primary focus of this compound research has been on plant species due to its agricultural applications, this guide also briefly addresses the current landscape of research in other model organisms.

Introduction

This compound (2-chloroethylphosphonic acid) is a widely used plant growth regulator that releases ethylene (B1197577) upon decomposition within plant tissues. Ethylene, a gaseous phytohormone, plays a pivotal role in regulating numerous physiological processes. The controlled release of ethylene by this compound application provides a powerful tool for studying ethylene-mediated gene regulation and its downstream effects. Understanding the molecular mechanisms by which this compound influences gene expression is crucial for advancements in agriculture, plant biotechnology, and potentially for identifying novel therapeutic targets in drug development where ethylene signaling pathways may be relevant.

This guide synthesizes current knowledge on this compound's impact on the transcriptome of model organisms, with a particular emphasis on plants. It aims to provide researchers with a comprehensive resource, including actionable experimental protocols and clearly presented data to facilitate further investigation in this field.

This compound-Modulated Gene Expression: Quantitative Data

Transcriptomic studies, primarily using RNA sequencing (RNA-Seq), have revealed that this compound treatment leads to significant changes in the gene expression profiles of various plant species. These changes involve the upregulation and downregulation of hundreds to thousands of genes. Below are summary tables of differentially expressed genes (DEGs) from key studies on pumpkin and grapevine.

Table 1: Summary of Differentially Expressed Genes in Pumpkin (Cucurbita moschata) Shoot Apical Meristem Following this compound Treatment [1]

| Treatment | Total DEGs | Upregulated Genes | Downregulated Genes | Key Enriched Pathways |

| This compound (100 mg/L) | 647 | 522 | 125 | Plant hormone signal transduction, Ethylene biosynthesis (ACO genes) |

Table 2: Summary of Differentially Transcribed Genes in Grapevine (Vitis vinifera cv. Riesling) Leaves Following this compound Treatment [2]

| Treatment | Total DTGs | Upregulated Processes | Downregulated Processes |

| This compound (25 mM) | 7821 | Transcriptional regulation, Protein ubiquitination, Autophagy, Amino acid catabolism, Response to stimulus | Photosynthesis, Chloroplast organization, Protein-chromophore linkage, Response to light stimulus, Chlorophyll biosynthetic process |

Signaling Pathways and Experimental Workflows

The Ethylene Signaling Pathway in Arabidopsis thaliana

This compound, by releasing ethylene, activates the well-characterized ethylene signaling pathway. In the model plant Arabidopsis thaliana, this pathway is initiated by ethylene binding to a family of endoplasmic reticulum-localized receptors. In the absence of ethylene, these receptors activate the CTR1 kinase, which in turn represses the downstream signaling component EIN2. Upon ethylene binding, the receptors are inactivated, leading to the de-repression of EIN2. The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it stabilizes the EIN3/EIL1 family of transcription factors. These transcription factors then initiate a transcriptional cascade, leading to the expression of numerous ethylene-responsive genes, including the ERF (Ethylene Response Factor) family of transcription factors.

Caption: The ethylene signaling pathway in Arabidopsis thaliana.

Experimental Workflow for this compound-Based Transcriptome Analysis

A typical RNA-Seq workflow to study the effects of this compound on gene expression involves several key steps, from experimental design and sample preparation to bioinformatics analysis of the sequencing data.

Caption: A generalized workflow for transcriptomic analysis of this compound's effects.

Detailed Experimental Protocols

This section provides a synthesized protocol for a typical experiment investigating the effect of this compound on the transcriptome of Arabidopsis thaliana seedlings.

Plant Growth and this compound Treatment

-

Seed Sterilization and Germination:

-

Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

-

Rinse seeds 5 times with sterile distilled water.

-

Stratify seeds at 4°C in the dark for 2-3 days to synchronize germination.

-

Sow seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in Petri plates.

-

-

Seedling Growth:

-

Grow seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 1 M) in sterile water and adjust the pH to be consistent across treatments.

-

For treatment, transfer 7-day-old seedlings to liquid MS medium containing the desired final concentration of this compound (e.g., 50 µM).

-

For the control group, transfer seedlings to liquid MS medium containing the same volume of sterile water (mock treatment).

-

Ensure at least three biological replicates for each condition.

-

Incubate the seedlings for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

RNA Extraction and Quality Control

-

Tissue Collection:

-

After treatment, harvest whole seedlings, blot them dry, and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Store samples at -80°C until RNA extraction.

-

-

RNA Extraction:

-

Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0 and 2.2.

-

Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) of 8.0 or higher for use in RNA-Seq.

-

RNA-Seq Library Preparation and Sequencing

-

Library Preparation:

-

Start with high-quality total RNA (e.g., 1 µg).

-

Isolate mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Purify and size-select the library.

-

-

Sequencing:

-

Quantify the final libraries and pool them for sequencing.

-

Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate single-end or paired-end reads.

-

Bioinformatics Analysis

-

Quality Control of Raw Reads:

-

Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

-

Read Alignment:

-

Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

-

-

Gene Expression Quantification:

-

Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

-

Differential Gene Expression Analysis:

-

Use R packages such as DESeq2 or edgeR to normalize the read counts and perform statistical analysis to identify differentially expressed genes between this compound-treated and control samples.

-

Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).

-

-

Functional Annotation and Pathway Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes, molecular functions, cellular components, and metabolic pathways.

-